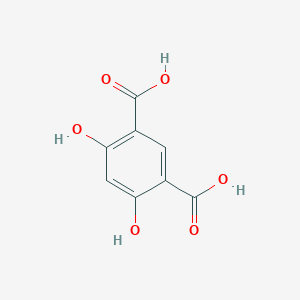

4,6-Dihydroxyisophthalic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Innovations for 4,6 Dihydroxyisophthalic Acid

Established Synthetic Pathways

The foundational methods for synthesizing 4,6-Dihydroxyisophthalic acid have been developed over time, relying on core organic reactions. These pathways often begin with simple, readily available phenolic precursors.

Kolbe-Schmitt Reaction Approaches for Dihydroxyisophthalic Acids

The Kolbe-Schmitt reaction is a well-established carboxylation method that introduces a carboxyl group onto a phenol (B47542) ring. wikipedia.orgucla.edu The process typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.orgbyjus.com In this reaction, the phenoxide ion acts as a nucleophile, attacking the carbon dioxide. byjus.com While classically used for synthesizing salicylic (B10762653) acid from phenol, the principles of the Kolbe-Schmitt reaction are applied to dihydroxybenzenes to produce dihydroxyisophthalic acids. wikipedia.orgresearchgate.net For phenols with more than two hydroxyl groups, carboxylation can sometimes be achieved with carbon dioxide at atmospheric pressure. jk-sci.com The choice of alkali hydroxide (B78521) can influence the position of carboxylation; for instance, using potassium hydroxide can favor the formation of 4-hydroxybenzoic acid. wikipedia.org

Carboxylation of Substituted 1,3-Hydroxy-benzene

Direct carboxylation of 1,3-dihydroxybenzene (resorcinol) is a primary route to producing dihydroxybenzoic acids. This electrophilic substitution reaction can be catalyzed under various conditions. byjus.com Enzymatic approaches have also been explored for this transformation. For example, whole cells of the bacterium Pandoraea sp. 12B-2 have been shown to catalyze the regioselective carboxylation of 1,3-dihydroxybenzene to produce 2,6-dihydroxybenzoate. nih.gov The efficiency of this enzymatic carboxylation is highly dependent on the concentration of potassium bicarbonate in the reaction mixture. nih.gov Another biocatalytic approach uses ortho-benzoic acid decarboxylases to carboxylate resorcinol (B1680541) using pressurized CO2 (around 30–40 bar), achieving conversions of up to 68%. scienceopen.com

Preparation from Resorcinol

Beyond direct carboxylation, this compound can be synthesized from resorcinol through multi-step pathways. One method involves first producing derivatives of resorcinol. For instance, 4,6-dinitroresorcinol (B1581181) can be prepared by reacting resorcinol with oleum (B3057394) and nitric acid. google.com Another route begins with the conversion of 4,6-dibromoresorcinol dimethyl ether into 4,6-dihydroxyisophthalaldehyde through processes of lithium–bromine interchange, formylation, and subsequent demethylation. rsc.org Although this specific example yields the dialdehyde, it illustrates the strategy of using substituted resorcinol ethers as intermediates for further functionalization of the aromatic ring.

Improved and Large-Scale Synthesis Protocols

To meet the demands of industrial and research applications, traditional synthesis methods have been refined to improve efficiency, yield, and scalability while reducing the environmental impact.

One-Pot Synthesis with Reduced CO2 Pressure and Shorter Reaction Times

Significant advancements have been made in developing one-pot synthesis protocols for this compound. A notable improved method allows for the large-scale preparation of the compound using a much lower CO2 pressure of 0.3 MPa and shorter reaction times compared to previous procedures. researchgate.net This streamlined process nearly inhibits the oxidation of the phenol, which means that decolorization or further chromatographic purification is not required, making it a more convenient and efficient option for large-scale synthesis. researchgate.net

High-Yield Synthesis Strategies

The primary goal of many synthetic improvements is to maximize the product yield. The aforementioned improved one-pot synthesis of this compound achieves a high yield of 93%. researchgate.net High yields are also a target in other related syntheses; for example, a method for preparing 4-hydroxyisophthalic acid from the potassium salt of salicylic acid or p-hydroxybenzoic acid under elevated carbon dioxide pressure also reports high yields. google.com These strategies often involve optimizing reaction parameters such as temperature, pressure, and catalyst choice to favor the desired product formation and minimize side reactions.

| Method | Starting Material | Key Reagents/Conditions | Product | Yield | Reference |

| Improved One-Pot Synthesis | Resorcinol | CO2 (0.3 MPa), reduced reaction time | This compound | 93% | researchgate.net |

| Enzymatic Carboxylation | 1,3-Dihydroxybenzene | Pandoraea sp. 12B-2, KHCO3 | 2,6-Dihydroxybenzoate | up to 48% conversion | nih.gov |

| Biocatalytic Carboxylation | 1,3-Dihydroxybenzene | ortho-benzoic acid decarboxylases, CO2 (30-40 bar) | Dihydroxybenzoic acid | up to 68% conversion | scienceopen.com |

| Kolbe-Schmitt Reaction | Phenol | NaOH, CO2 (100 atm, 125°C), H2SO4 | Salicylic acid | N/A | wikipedia.org |

| High-Yield Synthesis | Potassium salt of salicylic acid | CO2 (elevated pressure), >250°C | 4-Hydroxyisophthalic acid | High | google.com |

Derivatization Strategies for this compound Analogues

Derivatization of this compound is crucial for tuning its properties and incorporating it into larger, more complex molecular architectures. Key strategies focus on modifying its hydroxyl and carboxylic acid functional groups to yield substituted phenols, aromatic amides, and esters.

A primary strategy for creating substituted phenol derivatives from this compound involves the selective alkylation of its phenolic hydroxyl groups. To prevent the acidic carboxylic acid groups from interfering with the reaction, they are typically first converted into esters, such as dimethyl esters. This protection step allows for the efficient O-alkylation of the hydroxyl groups.

The resulting diester, dimethyl 4,6-dihydroxyisophthalate, can then be treated with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction yields 4,6-dialkoxyisophthalate derivatives, which are versatile intermediates. The ester groups can be subsequently hydrolyzed back to carboxylic acids if needed, providing a route to a wide range of 4,6-dialkoxyisophthalic acids. This methodology allows for the introduction of diverse alkyl chains, enabling fine-tuning of solubility, steric, and electronic properties for specific applications.

Derivatives of this compound serve as fundamental building blocks in the synthesis of aromatic amide oligomers, also known as foldamers. nih.gov These oligomers are designed to adopt specific, predictable secondary structures stabilized by intramolecular hydrogen bonding, similar to peptides.

The synthesis involves a polycondensation reaction between a diamine and a derivative of this compound where the carboxylic acid groups have been activated. Common methods for this activation include:

Conversion to Acyl Chlorides: The dicarboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 4,6-dihydroxyisophthaloyl dichloride. This intermediate readily reacts with aromatic or aliphatic diamines to form the polyamide backbone.

Use of Coupling Reagents: Modern peptide coupling reagents are widely used for efficient amide bond formation under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate the direct reaction between the carboxylic acid groups and the amine. cd-bioparticles.netresearchgate.net

By carefully selecting the diamine monomers and the derivatives of this compound (often with the hydroxyl groups alkylated to enhance solubility), researchers can control the structure, length, and folding properties of the resulting aromatic amide oligomers. ncl.res.in

The esterification of the two carboxylic acid groups in this compound is a key transformation for creating intermediates used in further derivatization, such as the synthesis of substituted phenols and polyesters. Two primary methods are employed for this purpose.

The classic Fischer-Speier esterification involves heating the dicarboxylic acid in an excess of an alcohol (such as methanol (B129727) or ethanol) with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium, and the use of excess alcohol helps to drive the formation of the diester product.

A milder and often more suitable method for polyhydroxy aromatic acids involves reaction with an alkylating agent in the presence of a weak base. For instance, dimethyl sulfate (B86663) ((CH₃)₂SO₄) can be used to form the dimethyl ester by refluxing it with this compound in a dry solvent like acetone, using sodium bicarbonate (NaHCO₃) as the base. This method is advantageous as it proceeds under neutral conditions, minimizing potential side reactions associated with strong acids, and selectively esterifies the carboxylic acids without affecting the phenolic hydroxyl groups.

Analytical Techniques for Structural Characterization in Synthetic Studies

The structural verification of this compound and its derivatives is confirmed through standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular structure and confirming the presence of key functional groups. rsc.orgnp-mrd.orgresearchgate.net

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), which can solubilize the polar compound and exchange with the acidic protons of the hydroxyl and carboxylic acid groups. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable acidic protons. Due to the molecule's symmetry, the two aromatic protons at the C2 and C5 positions are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |

|---|---|---|

| ~13.0 | -COOH | Broad Singlet |

| ~10.0 | Ar-OH | Broad Singlet |

| ~8.0 | H-2 | Singlet |

| ~6.5 | H-5 | Singlet |

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The symmetry of this compound results in six distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~170 | C=O (Carboxylic Acid) |

| ~160 | C4, C6 (Ar-OH) |

| ~135 | C1, C3 (Ar-COOH) |

| ~115 | C2 |

| ~105 | C5 |

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum is typically acquired from a solid sample mixed with potassium bromide (KBr) to form a pellet. rsc.orgnp-mrd.org The key absorption bands confirm the presence of hydroxyl, carboxylic acid, and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (very broad) |

| 3400 - 3200 | O-H Stretch | Phenolic Hydroxyl (broad) |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1450 - 1400 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid / Phenol |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and confirmation of its chemical formula. For this compound, the molecular formula is C₈H₆O₆. chemspider.com Based on this formula, the theoretical elemental composition can be calculated. While research confirms the structure was characterized by elementary analysis, specific experimental findings are not detailed in the available literature. researchgate.net

The theoretical percentages are derived from the atomic masses of carbon (C), hydrogen (H), and oxygen (O) and the molecular weight of the compound (198.13 g/mol ).

Theoretical Elemental Composition of this compound (C₈H₆O₆)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 48.51 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.05 |

| Oxygen (O) | 15.999 | 6 | 95.994 | 48.45 |

| Total | | | 198.13 | 100.00 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This measurement is invaluable for confirming the molecular formula of a synthesized compound. The exact mass is calculated based on the masses of the most abundant isotopes of each element in the molecule.

For this compound (C₈H₆O₆), the theoretical monoisotopic mass can be calculated. Commercial suppliers of the compound report a mass of 198.1296, which aligns with the expected high-resolution mass. lookchem.com Detailed experimental data from peer-reviewed literature, such as the specific ion observed (e.g., [M+H]⁺ or [M-H]⁻) and error measurements in parts per million (ppm), are not extensively available.

Mass Spectrometry Data for this compound (C₈H₆O₆)

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆O₆ |

| Theoretical Monoisotopic Mass (Calculated) | 198.01644 u |

Applications of 4,6 Dihydroxyisophthalic Acid in Materials Science and Engineering

Advanced Functional Materials Development

Coordination Polymers and Their Functional Properties (e.g., Non-Linear Optical Properties)

4,6-Dihydroxyisophthalic acid is a valuable polytopic ligand for designing functional materials based on coordination polymers due to the variety of charges and coordination modes it possesses. researchgate.net The substituents on the isophthalic acid backbone, such as the hydroxyl groups in this compound, influence the coordination environments of metal ions and the coordination modes of the carboxyl groups, which in turn determine the final structures and properties of the coordination polymers. rsc.org

Research into hydroxyisophthalic acids has led to the synthesis of novel coordination compounds with interesting properties, including non-linear optical (NLO) capabilities. researchgate.net For instance, a study focusing on the coordination properties of various hydroxyisophthalic acids described the synthesis, thermal stability, and NLO properties of new complexes. researchgate.net The structural versatility allows for the creation of diverse architectures, from one-dimensional (1D) chains to two-dimensional (2D) nets and three-dimensional (3D) frameworks. rsc.orgmdpi.com

In one study, the effect of substituents (H, OH, and tert-butyl) on isophthalic acid in the assembly of zinc-based coordination polymers was investigated. rsc.org The presence of the hydroxyl group in 5-hydroxyisophthalic acid (an isomer of this compound) led to the formation of a 1D double-stranded chain, demonstrating how functional groups direct the resulting structure. rsc.org Another example is the synthesis of a metal-organic framework (MOF), CPO-27-Ni, where the isomeric ligand this compound was used in a novel linker-modulated synthesis to produce large single crystals. researchgate.net

Furthermore, derivatives of this compound have been used to design and synthesize long aromatic polyamide foldamers. These polymers adopt a hollow helical conformation stabilized by intramolecular hydrogen bonding interactions between the side chains, as indicated by NMR, UV-Vis, and circular dichroism experiments. sioc-journal.cn

Applications in Catalysis and Electrocatalysis

As a Component in Catalytic Systems (e.g., Oxygen Evolution Reaction)

This compound has emerged as a critical component in the development of advanced catalytic systems, particularly for the oxygen evolution reaction (OER), which is a vital process in water splitting and metal-air batteries. rsc.orgrsc.orgrsc.org Its utility is prominently featured in the synthesis of metal-organic frameworks (MOFs) designed for electrocatalysis. rsc.orgrsc.org

A significant breakthrough involves the preparation of a novel bimetallic MOF, termed FeCo-L₁L₂, through the free assembly of iron (Fe) and cobalt (Co) ions with two different ligands: 2,5-dihydroxyterephthalic acid (L₁) and this compound (L₂). rsc.orgrsc.orgrsc.org This MOF demonstrates highly efficient OER electrocatalytic performance. rsc.orgrsc.org Specifically, the FeCo-L₁L₂ catalyst exhibits a low overpotential of just 283 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 31.6 mV dec⁻¹ in a 1.0 M KOH solution. rsc.orgrsc.orgrsc.org This performance surpasses that of many other MOF-based catalysts and is a significant step toward efficient water decomposition. rsc.orgrsc.orgresearchgate.net

The synthesis method for this high-performance catalyst is a simple and cost-effective solvothermal process that does not require additional modifications. rsc.org The inclusion of this compound as a secondary ligand is crucial to the catalyst's enhanced activity. rsc.orgrsc.org

Beyond MOFs, derivatives of this compound have been used to create ligands for other types of catalysts. For example, a pincer-type ligand synthesized from the benzyl (B1604629) ester of this compound was used to prepare a supported iridium catalyst for the acceptorless dehydrogenation of 4-methylpiperidine (B120128) in a continuous flow system. rsc.org

Table 1: Electrocatalytic Performance of FeCo-L₁L₂ MOF for OER

| Parameter | Value | Conditions |

|---|---|---|

| Overpotential | 283 mV | at 10 mA cm⁻² |

| Tafel Slope | 31.6 mV dec⁻¹ | 1.0 M KOH |

| Metal Ions | Fe, Co | - |

Influence on Metal Active Sites and Coordination Environment Optimization in Catalysts

The introduction of this compound (L₂), an isomeric ligand to 2,5-dihydroxyterephthalic acid (L₁), causes a strategic change in the coordination environment of the metal centers. rsc.orgrsc.org L₂ replaces some of the L₁ ligands in coordinating with the metal ions, altering the geometry and electronic structure around the Fe and Co active sites. rsc.org This modification of the coordination sphere is a key strategy for enhancing the catalytic performance of MOFs. rsc.org

Furthermore, the synergistic effect between the two different metal atoms (Fe and Co) provides abundant and highly active metal sites for the catalytic reaction. rsc.orgrsc.org The combination of this bimetallic synergy with the ligand-induced optimization of the coordination environment results in a catalyst with significantly improved efficiency for the OER. rsc.orgrsc.orgrsc.org This dual-strategy approach not only boosts catalytic performance but also presents a new avenue for the rational design of advanced MOF-based catalysts. rsc.orgrsc.org The porous nature of these MOFs, which are constructed from metals linked by 4,6-dioxido-1,3-benzenedicarboxylate (the deprotonated form of this compound), provides a high density of exposed metal cation sites that are crucial for catalysis. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆O₆ |

| 5-hydroxyisophthalic acid | C₈H₆O₅ |

| Isophthalic acid | C₈H₆O₄ |

| 5-tert-butylisophthalic acid | C₁₂H₁₄O₄ |

| 2,5-dihydroxyterephthalic acid | C₈H₆O₆ |

| 4-methylpiperidine | C₆H₁₃N |

| Cobalt | Co |

| Iron | Fe |

| Zinc | Zn |

| Manganese | Mn |

| Iridium | Ir |

| Pyridine | C₅H₅N |

| Potassium Hydroxide (B78521) | KOH |

| Benzyl ester of this compound | Not specified |

| CPO-27-Ni | Not specified |

Biological and Biomedical Research Applications of 4,6 Dihydroxyisophthalic Acid

Investigating Biological Activities (General)

Research into the biological activities of 4,6-Dihydroxyisophthalic acid and its derivatives has pointed towards several areas of potential therapeutic interest. Studies have suggested that this compound may possess antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of hydroxyl groups on the benzene (B151609) ring is often associated with the ability to scavenge free radicals, which is the basis for antioxidant activity. While the specific mechanisms of its anti-inflammatory and antimicrobial actions are still under investigation, these preliminary findings indicate that this compound could serve as a valuable scaffold for the development of new pharmaceutical agents. ontosight.ai Further research is necessary to fully elucidate the underlying mechanisms of these biological effects and to evaluate its potential for therapeutic applications. Some studies have also explored the in-vitro antibacterial and antifungal activity of derivatives of this compound, with certain compounds showing activity against various microbes. researchgate.net

Chelation and Sequestration Studies

The molecular structure of this compound, featuring both hydroxyl and carboxylic acid functional groups, makes it a promising candidate for use as a chelating agent. ontosight.ai These groups can participate in the coordination of metal ions, forming stable complexes. This hydrogen-bonding capacity is a key feature for its potential use in chelation. The ability of hydroxyisophthalic acids to act as polytopic ligands for the design of functional materials based on coordination polymers has been noted. researchgate.net Specifically, the hydroxyl and carboxylic acid groups can engage in O-H···O interactions, which are crucial for forming coordination frameworks with metal ions. This property is being explored in the development of novel materials, such as metal-organic frameworks (MOFs), where this compound can serve as a linker to coordinate with metal ions like Fe and Co. rsc.orgresearchgate.net Its use as a chelating agent is also suggested by its application in dye synthesis.

Diamagnetic Chemical Exchange Saturation Transfer (CEST) MRI Contrast Agents

This compound has emerged as a significant compound in the development of advanced magnetic resonance imaging (MRI) contrast agents, specifically in the field of diamagnetic Chemical Exchange Saturation Transfer (CEST). nih.govnih.gov This technique utilizes the exchange of protons between a contrast agent and water to generate image contrast, offering a new way to visualize biological processes at the molecular level. google.com

A key design strategy for effective CEST agents involves the use of molecules with intramolecular hydrogen bonds, which slows the chemical exchange of the hydrogen-bonded protons with water. acs.orgnih.gov This class of agents is referred to as IM-SHY, which stands for Intra-Molecular bond Shifted HYdrogens. nih.govdocksci.com The fundamental principle is that the exchange rate (kex) of the labile protons should be less than the difference in their chemical shift from water (Δω). acs.org this compound fits this design principle well. Its structure, with ortho-hydroxyl and carboxylate groups, creates a favorable environment for intramolecular hydrogen bonding. This bonding slows the proton exchange rate to a level suitable for CEST imaging. nih.gov The carboxylate anion is critical in buffering the proton exchange rate of the ortho phenol (B47542) group and providing the necessary water solvation environment. nih.gov

A significant advantage of using phenol-based compounds like this compound for CEST agents is the ability to finely tune their properties. nih.govacs.org By making systematic modifications to the benzene ring, it is possible to adjust the chemical shift of the exchangeable protons and their exchange rate to maximize the CEST contrast at different magnetic field strengths. nih.govresearchgate.net The chemical shift of the exchangeable protons in phenols can be positioned between 4.8 ppm and 12 ppm from water. nih.govnih.gov For this compound, the intramolecular hydrogen-bonded (IM-SHY) protons resonate at a chemical shift of 9.8 ppm and have a proton exchange rate with water (kex) of 460 s⁻¹. nih.govgoogle.com This specific combination makes it particularly well-suited for use at lower magnetic field strengths, such as 2 μT. nih.govgoogle.com The ability to control these parameters is crucial for designing agents for specific applications and for multi-frequency CEST imaging, which would allow for the simultaneous detection of multiple agents. nih.gov

To further enhance the sensitivity of CEST MRI probes, researchers have investigated molecules that incorporate multiple IM-SHY cores. nih.govacs.org this compound is a prime example of this approach, as it possesses two exchangeable protons per molecule that can participate in the CEST effect. nih.govnih.gov This dual-core structure leads to a significant increase in sensitivity compared to agents with only a single exchangeable proton. nih.gov At a concentration of 10 mM and a saturation field of 3.6 μT, this compound can generate a contrast of 13.0%. nih.govgoogle.com This high sensitivity makes it one of the most effective diamagnetic CEST agents evaluated to date and allows for detection at concentrations as low as 200 μM at clinically relevant field strengths. nih.govgoogle.com

Data Tables

Table 1: CEST Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Shift (Δω) | 9.8 ppm | nih.govgoogle.com |

| Proton Exchange Rate (kex) | 460 s⁻¹ | nih.govgoogle.com |

| CEST Contrast (10 mM, 3.6 μT) | 13.0% | nih.govgoogle.com |

Table 2: Investigated Biological Properties of this compound

| Biological Property | Finding | Reference |

|---|---|---|

| Antioxidant | Potential activity suggested | ontosight.ai |

| Anti-inflammatory | Potential activity suggested | ontosight.ai |

| Antimicrobial | Potential activity suggested | ontosight.ai |

| Antibacterial/Antifungal | In-vitro activity observed in derivatives | researchgate.net |

Gas Storage and Release in Biologically Relevant Contexts

The unique structural properties of this compound make it a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs) for biomedical applications. These porous materials, specifically those utilizing this compound, have been investigated for their ability to store and release biologically significant gas molecules.

Metal-Organic Frameworks constructed with this compound linkers, such as Co-4,6-dihydroxyisophthalate (Co-4,6-dhip), have demonstrated a strong affinity for binding biologically active gases like nitric oxide (NO) and carbon monoxide (CO). researchgate.netresearchgate.netresearchgate.net These gases are crucial signaling molecules in various physiological processes, and their controlled delivery is a significant area of biomedical research.

Research has shown that MOFs like Co-4,6-dhip can effectively adsorb these gases. researchgate.netresearchgate.net The performance of these materials in gas storage and release is a subject of detailed study, with investigations focusing on maximizing uptake capacity and controlling the release kinetics, which is often triggered by stimuli such as the presence of water. researchgate.net For instance, studies on the isostructural M-4,6-dhip (M=Co, Ni) frameworks have explored their nitric oxide release profiles. researchgate.net

However, the practical application of these MOFs can be influenced by environmental factors. For example, while both CO and NO show strong binding, the adsorption of carbon monoxide can be hampered by the competitive co-adsorption of water molecules. researchgate.netresearchgate.netresearchgate.net This highlights the importance of understanding the specific interaction dynamics within the MOF pores for optimizing their use in biological contexts. The structural isomer of this compound, 2,5-dihydroxyterephthalic acid, is also used in creating well-known MOFs like CPO-27 (or MOF-74), and comparative studies between these isomeric linkers provide insights into how linker geometry affects gas adsorption properties. researchgate.netresearchgate.net

The mechanism of gas binding within MOFs using this compound linkers is primarily dictated by the interaction between the gas molecule and the open metal sites within the framework's structure. researchgate.netnih.gov These coordinatively unsaturated metal centers act as strong Lewis acids, readily interacting with gas molecules that can act as Lewis bases, such as CO and NO. researchgate.netmdpi.com

In situ single-crystal X-ray diffraction studies have provided precise details on the binding geometry of these gases. researchgate.net In the case of Co-4,6-dhip loaded with carbon monoxide, the CO molecule binds directly to the cobalt metal center. researchgate.net The binding occurs in a specific orientation, which has been characterized by determining the precise bond lengths and angles between the gas molecule and the metal site. researchgate.net

Detailed crystallographic data from a study on Co-4,6-dhip revealed the specific geometry of CO binding. researchgate.net At 500 K and under 2.5 bar of CO pressure, the occupancy of CO was found to be 10.7(15)%, with a significant amount of co-adsorbed water present. researchgate.net The structural parameters of this interaction are summarized in the table below.

| Parameter | Value |

| CO Occupancy | 10.7(15)% (at 500 K, 2.5 bar) |

| Co-C Bond Length | 2.26(4) Å |

| C-O Bond Length | 1.13(3) Å |

| Co-C-O Bond Angle | 151.747° |

| Data derived from in situ single-crystal X-ray diffraction studies on Co-4,6-dhip. researchgate.net |

This end-on binding of the carbon monoxide molecule to the cobalt center is a key aspect of the storage mechanism. researchgate.net The slightly bent Co-C-O angle may be influenced by factors such as the higher temperature of the experiment and the presence of co-adsorbed water molecules. researchgate.net Understanding these precise binding geometries is crucial for the rational design of new MOFs with tailored affinities and release profiles for specific therapeutic gases. nih.gov

Theoretical and Computational Studies of 4,6 Dihydroxyisophthalic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure of 4,6-dihydroxyisophthalic acid. These calculations provide fundamental insights into the molecule's geometry, orbital energies, and electrostatic potential, which in turn govern its reactivity and interactions. This theoretical groundwork is essential for predicting and understanding its performance in specialized applications like Chemical Exchange Saturation Transfer (CEST) imaging.

This compound has been identified as a highly sensitive probe for CEST Magnetic Resonance Imaging (MRI). acs.org CEST is an advanced imaging technique that allows for the detection of molecules with exchangeable protons, such as those on the hydroxyl groups of this compound. ucl.ac.uk The efficiency of a CEST agent is determined by the chemical shift difference (Δω) between its exchangeable protons and water, as well as the proton exchange rate (kex). acs.org

Quantum chemical calculations have proven valuable in this context. They can be used to predict the large chemical shift of probes like this compound, a key parameter for effective CEST contrast. acs.org The molecule is part of a class of compounds with intramolecular hydrogen bonds that have been studied for their tunable CEST properties. acs.org Studies have identified this compound, along with its isomer 2,5-dihydroxyterephthalic acid, as compounds that produce high sensitivity, attributed to the presence of two exchangeable protons within the molecule. acs.org

Furthermore, computational approaches complement experimental screening methods. Ultrafast CEST imaging techniques have been developed for the high-throughput screening of potential contrast agents, including this compound. nih.govresearchgate.net These methods, when combined with fitting to Bloch-McConnell equations, allow for the rapid quantification of exchange rates, a critical factor in designing and optimizing CEST agents for in vivo applications. nih.gov

Table 1: Properties of this compound in CEST Applications

| Property | Description | Significance |

|---|---|---|

| Agent Type | Diamagnetic CEST (diaCEST) Agent | Operates based on the exchange of protons with water, suitable for non-metallic probes. nih.gov |

| Key Structural Feature | Two exchangeable hydroxyl protons with intramolecular hydrogen bonding. | Provides high sensitivity and enhanced CEST contrast. acs.orgacs.org |

| Calculated Parameter | Chemical Shift (Δω) | Quantum chemistry is used to predict the large chemical shift, crucial for distinguishing the agent's signal from water. acs.org |

| Measured Parameter | Proton Exchange Rate (kex) | Can be quantified using techniques like QUEST (Quantification of Exchange using Saturation Time), often accelerated by ultrafast MRI methods. ucl.ac.uknih.gov |

Molecular Simulations for Material Design

Molecular simulations are a cornerstone in the rational design of materials, providing atomic-level insights into structural properties and guest-molecule interactions. In the context of this compound, these simulations are primarily focused on its use as an organic linker to create Metal-Organic Frameworks (MOFs).

This compound serves as the linker for a family of MOFs known as M₂(m-dobdc) (where m-dobdc⁴⁻ stands for 4,6-dioxido-1,3-benzenedicarboxylate and M is a divalent metal ion like Mg, Mn, Fe, Co, or Ni). researchgate.netacs.org These materials are isomers of the well-studied M₂(dobdc) series and are investigated for applications in gas storage and separation. researchgate.net

Molecular simulations, including Grand Canonical Monte Carlo (GCMC) and molecular dynamics, are used to model the interactions between guest molecules (e.g., H₂, CO₂) and the M₂(m-dobdc) host framework. nih.gov These simulations can predict adsorption isotherms, isosteric heats of adsorption (Qst), and the storage capacity of the material under various pressures and temperatures. nih.govacs.org To achieve accuracy, these classical simulations often rely on force fields parameterized with data from higher-level quantum mechanical calculations, such as DFT. nih.govaip.org This combined approach allows researchers to understand how subtle changes in the host structure, such as the use of the meta-functionalized this compound linker, influence the binding affinity for specific guests. researchgate.net

Table 2: Computational Methods for Modeling Guest-Host Interactions in M₂(m-dobdc) MOFs

| Simulation Technique | Purpose | Predicted Properties | Guest Molecules Studied |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure and accurate binding energetics. aip.org | Guest binding energies, binding geometries, electronic charge distribution. researchgate.netnist.gov | CO₂, H₂ researchgate.netnist.gov |

| Grand Canonical Monte Carlo (GCMC) | Simulates gas adsorption processes at constant temperature, volume, and chemical potential. nih.gov | Adsorption isotherms, gas uptake capacity, selectivity. nih.gov | CO₂, H₂O, H₂ nih.gov |

| Energy Minimization Simulations | Determines the lowest energy (most stable) binding geometries of guest molecules within the MOF pores. researchgate.net | Bond distances and angles between guest molecules and framework atoms. researchgate.net | CO₂, H₂ researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Studies the dynamic behavior of guest molecules while treating electronic structure quantum mechanically. aip.org | Competitive adsorption dynamics, diffusion pathways. aip.org | O₂, N₂ aip.org |

A key advantage of M₂(m-dobdc) MOFs, constructed from this compound, is their high concentration of coordinatively unsaturated metal centers, often referred to as open metal sites. researchgate.netacs.org These sites are the primary locations for strong interactions with guest molecules. Computational studies are essential for characterizing these adsorption sites and understanding their binding mechanisms.

First-principles electronic structure calculations reveal that using the meta-substituted this compound linker, instead of its para-substituted isomer, alters the ligand field symmetry at the metal centers. acs.org This modification results in exposed M²⁺ cation sites with a higher apparent charge density, which leads to stronger binding and increased isosteric heats of adsorption for gases like H₂. researchgate.netacs.org

Simulations combined with experimental data from neutron and X-ray diffraction have been used to precisely locate the positions of adsorbed molecules within the framework. nist.gov For example, in the related M₂(dobdc) systems, these studies confirm that CO₂ molecules bind directly to the open metal sites. nist.gov In situ single-crystal X-ray diffraction studies on the cobalt analogue, Co-4,6-dhip, have further elucidated the strong binding affinity of these sites for biologically active gases like carbon monoxide (CO) and nitric oxide (NO). researchgate.net These computational and experimental investigations are critical for designing MOFs with tailored adsorption properties for specific applications, such as carbon capture or gas storage. nist.govresearchgate.net

Table 3: Characteristics of Adsorption Sites in M₂(m-dobdc) MOFs

| Feature | Description | Effect |

|---|---|---|

| Primary Adsorption Site | Coordinatively unsaturated (open) metal cations (M²⁺) lining the 1D channels. researchgate.net | Provides strong, localized binding sites for guest molecules. acs.org |

| Linker Influence | The meta geometry of the this compound linker alters the ligand field. acs.org | Results in a higher apparent charge density on the metal sites compared to isomeric MOFs. researchgate.net |

| Binding Enhancement | Increased charge density leads to stronger guest-framework interactions. | Increases the isosteric heat of adsorption for gases like H₂. acs.org |

| Adsorbed Gases Studied | H₂, CO₂, CO, NO | Demonstrates the versatility of the open metal sites for binding various small gas molecules. researchgate.netresearchgate.net |

Environmental and Industrial Relevance of 4,6 Dihydroxyisophthalic Acid

Corrosion Inhibition Studies

Derivatives of 4,6-dihydroxyisophthalic acid have been identified as effective components in the formulation of corrosion inhibitors, offering a more environmentally benign alternative to traditional toxic inhibitors. These compounds are particularly effective in protecting metals like low carbon steel, which is widely used in various industries.

Research has demonstrated the efficacy of this compound derivatives as corrosion inhibitors for low carbon steel in acidic environments. One such derivative, dimethyl-4,6-dihydroxyisophthalate (DDIP), has been extensively studied for its ability to mitigate corrosion in hydrochloric acid (HCl) solutions. researchgate.netbldpharm.comaboundchem.com Studies show that the inhibition efficiency of DDIP increases with its concentration in the corrosive medium. researchgate.netaboundchem.com

The performance of these inhibitors is, however, influenced by environmental conditions such as temperature. For instance, the efficiency of DDIP has been observed to decrease as the temperature rises, a critical consideration for industrial applications where temperature fluctuations are common. researchgate.netaboundchem.com Another resorcinol-based derivative, 4,6-dimethoxyisophthalohydrazide (DMIH), also shows significant potential, achieving high inhibition efficiency at a concentration of 300 ppm at room temperature. rsc.org

Table 1: Inhibition Efficiency of Dimethyl-4,6-dihydroxyisophthalate (DDIP) on Low Carbon Steel in 0.5 M HCl

| Concentration (ppm) | Inhibition Efficiency (%) at 25°C |

| 50 | 61.8 |

| 300 | 79.9 |

This table illustrates the increase in corrosion inhibition efficiency with higher concentrations of the inhibitor.

Table 2: Effect of Temperature on Inhibition Efficiency of DDIP (300 ppm) on Low Carbon Steel

| Temperature (°C) | Inhibition Efficiency (%) |

| 25 | 79.9 |

| 55 | 70.05 |

This table shows the impact of increasing temperature on the performance of the corrosion inhibitor.

The protective action of this compound derivatives is attributed to their adsorption onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. rsc.org The adsorption of dimethyl-4,6-dihydroxyisophthalate (DDIP) on low carbon steel surfaces has been found to follow the Langmuir adsorption isotherm model. bldpharm.comaboundchem.com

This adsorption is a complex process involving both physical and chemical interactions. bldpharm.comaboundchem.com The mechanism is described as a mix of physisorption and chemisorption. bldpharm.comaboundchem.com Physisorption involves electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of coordinate bonds through the sharing of electrons between the heteroatoms (like oxygen) in the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. chemspider.com These organic compounds, containing heteroatoms and aromatic rings, are effective because these features facilitate their adsorption onto the metal. sigmaaldrich.com

Studies indicate that these derivatives act as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates of the corrosion process. bldpharm.comaboundchem.com The formation of a coherent protective film on the steel surface in the presence of the inhibitor has been confirmed by surface analysis techniques like scanning electron microscopy. bldpharm.comaboundchem.com

Waste Valorization and Green Chemistry Approaches (General)

The principles of green chemistry and waste valorization are central to developing sustainable industrial processes. While direct large-scale applications of this compound in waste valorization are not yet widely documented, related research points to promising directions.

Green chemistry emphasizes the development of chemical processes that are more environmentally friendly. In this context, an improved one-pot synthesis for this compound has been developed that aligns with green chemistry principles. researchgate.net This method operates at a much lower carbon dioxide pressure and requires a shorter reaction time compared to previous procedures, making it more suitable for convenient, large-scale synthesis with a high yield. researchgate.net

Furthermore, the concept of waste valorization is demonstrated in the extraction of similar high-value aromatic compounds from industrial byproducts. For example, a method has been developed to extract 4-hydroxyisophthalic acid from the waste slag generated during wintergreen oil production. google.com This process recovers a useful chemical from a waste stream, thereby increasing resource efficiency and reducing the environmental burden. google.com Such approaches highlight a potential pathway for sourcing precursors for compounds like this compound from waste biomass or industrial residues, contributing to a circular economy.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Production

The pursuit of more efficient and environmentally benign methods for synthesizing 4,6-dihydroxyisophthalic acid is a significant area of ongoing research. Traditional synthetic routes are being re-evaluated in favor of greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves an improved Kolbe-Schmitt type reaction. A study has demonstrated a method for the large-scale preparation of this compound that operates at a much lower CO2 pressure (0.3 Mpa) and requires shorter reaction times compared to previous procedures. researchgate.net This process boasts a high yield of 93% and effectively inhibits the oxidation of phenol (B47542), eliminating the need for decolorization or further chromatographic purification. researchgate.net This streamlined synthesis represents a significant step towards more sustainable and economically viable production. researchgate.net

Further research is focused on the development of catalytic systems that can facilitate the synthesis under even milder conditions. The exploration of biocatalysis, using enzymes or whole-cell systems, is also a burgeoning field. This approach could offer highly selective and efficient transformations, further reducing the environmental impact of production.

The table below summarizes key aspects of both traditional and emerging synthetic pathways for this compound.

| Synthetic Pathway | Key Features | Advantages | Challenges |

| Traditional Kolbe-Schmitt | High pressure, high temperature | Established method | Energy-intensive, potential for byproducts |

| Improved Kolbe-Schmitt | Low CO2 pressure (0.3 Mpa), shorter reaction time | High yield (93%), no purification needed, scalable | Optimization of reaction parameters for various scales |

| Catalytic Methods | Use of novel catalysts | Milder reaction conditions, potential for high selectivity | Catalyst stability and reusability |

| Biocatalysis | Use of enzymes or whole-cell systems | High selectivity, environmentally friendly | Enzyme stability, substrate scope, and reaction kinetics |

Advanced Applications in Smart Materials and Sensing Technologies

The unique molecular structure of this compound, featuring both hydroxyl and carboxylic acid functional groups, makes it a versatile building block for the creation of advanced smart materials and sensitive detection technologies. ontosight.ai These functional groups provide sites for coordination with metal ions and for forming hydrogen bonds, which are crucial for the self-assembly of complex architectures. ontosight.ai

In the realm of smart materials, this compound is being investigated as a key component in the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.netresearchgate.net These materials exhibit dynamic responses to external stimuli such as light, temperature, or the presence of specific chemical species. For instance, MOFs incorporating this linker have shown potential in gas storage and separation. researchgate.netd-nb.info A study demonstrated that a novel linker-modulated synthesis using both 2,5-dihydroxyterephthalic acid and this compound could produce large single crystals of CPO-27-Ni, a MOF with high nitric oxide release efficiencies. researchgate.netd-nb.info

The compound and its derivatives are also showing promise in the development of novel sensing technologies. The hydroxyl and carboxyl groups can act as recognition sites for various analytes. For example, derivatives of this compound are being explored for their ability to detect specific metal ions or biomolecules through changes in their optical or electrochemical properties. The compound's ability to form stable complexes with metal ions is a key factor in this application.

Deeper Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches

A comprehensive understanding of the relationship between the molecular structure of this compound and its resulting functional properties is paramount for the rational design of new materials and technologies. To this end, researchers are increasingly employing an integrated approach that combines experimental techniques with computational modeling.

Experimental methods such as X-ray crystallography provide precise information about the three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding. Spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, offer insights into the compound's chemical bonding and dynamic behavior. researchgate.net

Complementing these experimental studies, computational methods like Density Functional Theory (DFT) are used to predict and analyze various molecular properties. DFT calculations can provide valuable information on the electronic structure, electrostatic potential, and vibrational frequencies of the molecule, which helps in interpreting experimental data and predicting the compound's reactivity and interaction with other molecules. Molecular dynamics (MD) simulations can further model the behavior of the compound in different environments, such as in solution or within a crystal lattice, providing insights into its dynamic properties and self-assembly processes.

By combining these approaches, researchers can build detailed models that correlate specific structural features, such as the position and orientation of the hydroxyl and carboxyl groups, with the observed macroscopic properties, paving the way for the targeted design of this compound derivatives with tailored functionalities.

Translational Research for Biomedical and Industrial Applications

The translation of fundamental research on this compound into practical biomedical and industrial applications is a key focus for future endeavors. The compound's inherent properties, along with those of its derivatives, present a multitude of opportunities in diverse fields.

In the biomedical arena, research has pointed towards the potential of this compound and its derivatives as having antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ai These properties suggest possible applications in the development of new therapeutic agents. ontosight.ai Furthermore, the compound has been identified as a highly sensitive diamagnetic Chemical Exchange Saturation Transfer (diaCEST) probe for Magnetic Resonance Imaging (MRI). acs.org Its ability to form intramolecular hydrogen bonds allows for the fine-tuning of proton exchange rates, which can be exploited to generate high contrast in MRI scans. acs.org This opens up possibilities for its use in advanced diagnostic imaging. acs.org

Industrially, this compound serves as an important monomer for the production of various polymers, including polyesters and polyamides. ontosight.aiunilongindustry.comchemicalbook.com These polymers can be used to manufacture fibers, films, and resins with specific desired properties. unilongindustry.comchemicalbook.com The compound can also be used as an intermediate in the synthesis of dyes, flame retardants, and other specialty chemicals. unilongindustry.com For instance, derivatives of this compound have been used to create pigments for use in lacquers, enamels, and printing inks. google.com Additionally, a derivative, dimethyl-4,6-dihydroxyisophthalate (DDIP), has been investigated as an environmentally friendly corrosion inhibitor for low carbon steel. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dihydroxyisophthalic acid, and how can its purity be verified?

- Methodology : The compound can be synthesized via slow evaporation of aqueous solutions under inert atmospheres. For example, single crystals suitable for X-ray analysis are obtained by dissolving the compound in water and allowing slow evaporation over 15 days at room temperature . Purity verification involves techniques like nuclear magnetic resonance (NMR) to confirm proton environments and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. X-ray diffraction (XRD) is critical for confirming crystalline structure and hydrogen bonding patterns .

Q. Which spectroscopic techniques are most effective for characterizing the hydrogen bonding network in this compound?

- Methodology : Solid-state characterization relies on XRD to map O–H⋯O hydrogen bonds forming 2D frameworks . Solution-state studies use NMR to observe chemical shifts influenced by intramolecular hydrogen bonding (IM-SHY effects). For instance, the phenolic O–H protons resonate at 9.8 ppm in CEST MRI studies, reflecting exchange rates (kex) of ~460 s⁻¹ . Differential scanning calorimetry (DSC) can further validate thermal stability linked to hydrogen bond integrity .

Advanced Research Questions

Q. How can researchers optimize this compound as a diaCEST MRI contrast agent, considering exchange rates and magnetic field strengths?

- Methodology : Sensitivity in diaCEST MRI depends on balancing chemical shift (Δω) and exchange rate (kex). For this compound, IM-SHY protons resonate at 9.8 ppm with kex = 460 s⁻¹, making it suitable for low-field strengths (2 μT). Optimization involves adjusting saturation fields (e.g., 3.6 μT yields 13% contrast at 10 mM) and testing detection limits (e.g., linear contrast-concentration relationships down to 0.5 mM) . Parallel studies with analogs like 2,5-dihydroxyterephthalic acid (kex = 980 s⁻¹) provide comparative frameworks for tuning exchange dynamics .

Q. What strategies are employed to resolve discrepancies in hydrogen bonding patterns observed in X-ray crystallography versus solution-state NMR for this compound?

- Methodology : Solid-state XRD reveals rigid hydrogen-bonded networks (e.g., 2D frameworks with O–H⋯O distances <2.8 Å) , while solution NMR detects dynamic proton exchange. To reconcile discrepancies, variable-temperature NMR can probe exchange kinetics, and molecular dynamics simulations model solvent effects. For example, CEST MRI studies show that exchange rates in solution depend on pH and temperature, unlike static crystallographic data .

Q. In synthesizing MOF-74 homologues with this compound, what mechanochemical approaches ensure stoichiometric control of metal nodes?

- Methodology : Mechanochemical synthesis via ball milling enables precise stoichiometric incorporation of metals like Ni or Mn into MOF frameworks. For MOF-74 analogs, room-temperature milling of 1:1 M-dhia (M = Ni, Mn) intermediates ensures homogeneous metal distribution. Structural validation uses powder XRD to confirm hexagonal channel geometries and electron paramagnetic resonance (EPR) to study spin interactions at metal centers .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the acid dissociation constants (pKa) of this compound?

- Methodology : Use potentiometric titration under controlled ionic strength to measure pKa values. Discrepancies may arise from solvent polarity (e.g., water vs. DMSO) or temperature. Computational methods like density functional theory (DFT) can predict protonation states and validate experimental results . Cross-reference with structurally similar compounds (e.g., 2,5-dihydroxyterephthalic acid) to identify trends in substituent effects on acidity .

Q. What experimental controls are critical when studying the compound’s role in metal-organic framework (MOF) crystallization?

- Methodology : Control reaction humidity to prevent unintended hydration phases. Monitor milling time and energy input in mechanochemical syntheses to avoid amorphous byproducts. Use synchrotron XRD for real-time monitoring of crystal growth and phase transitions .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。